3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Overview
Description
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride, also known as 3-(2-F-DMPH), is a chiral fluorinated amine that has been widely used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as an inhibitor in enzymatic reactions. It is also used as a substrate in biocatalysis and as a substrate in metabolic studies. The hydrochloride salt is the most commonly used form of 3-(2-F-DMPH).
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized through various methods, demonstrating its potential in chemical synthesis and structural analysis. For instance, Tan Bin (2010) described the synthesis of a related compound, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, through amination and cyclization, highlighting the compound's versatile synthesis routes (Tan Bin, 2010). Huang Ming-zhi et al. (2005) synthesized a structurally similar compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, and determined its structure via X-ray single crystal diffraction (Huang Ming-zhi et al., 2005).
Chemical Reactions and Compound Libraries
- The compound and its derivatives have been used in various chemical reactions to create diverse libraries of compounds. For example, G. Roman (2013) used a similar compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in alkylation and ring closure reactions to generate a structurally diverse library (G. Roman, 2013).
Anticancer Activity
- Derivatives of this compound have been studied for their potential anticancer activity. S. E. Rayes et al. (2020) synthesized derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and found some compounds exhibited inhibitory actions on colon cancer cells (S. E. Rayes et al., 2020).
Neurokinin-1 Receptor Antagonism
- A derivative of the compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has been identified as a neurokinin-1 receptor antagonist with potential applications in treating emesis and depression (T. Harrison et al., 2001).
Anti-inflammatory Activity
- Fluorine-substituted derivatives of the compound have been studied for their anti-inflammatory activity. Yue Sun et al. (2019) synthesized fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives and found they displayed potential inhibitory effects on inflammation (Yue Sun et al., 2019).
properties
IUPAC Name |
3-(2-fluorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-11(2,8-13)7-9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYYUWJNNCTIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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